Palmitoyl Serinol

描述

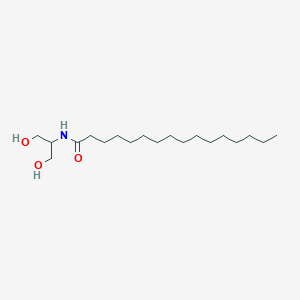

Palmitoyl Serinol, also known as N-Palmitoyl Serinol, is a compound that belongs to the class of N-Acyl amides. It is structurally similar to N-Palmitoyl ethanolamine and contains an amide bond and two hydroxy groups. This compound has gained attention due to its potential neuroprotective effects and its role in improving the epidermal permeability barrier .

准备方法

合成路线和反应条件: 棕榈酰丝氨醇可以通过丝氨醇(2-氨基-1,3-丙二醇)与棕榈酸的反应合成。反应通常涉及丝氨醇的氨基与棕榈酸的羧基之间形成酰胺键。 反应条件通常包括使用偶联剂,例如二环己基碳二亚胺(DCC),以促进酰胺键的形成 .

工业生产方法: 棕榈酰丝氨醇的工业生产可能涉及类似的合成路线,但在更大规模上进行。该过程可能包括优化反应条件以确保高产率和纯度。 使用连续流动反应器和先进的纯化技术可以提高工业生产的效率 .

化学反应分析

反应类型: 棕榈酰丝氨醇会发生各种化学反应,包括:

氧化: 棕榈酰丝氨醇中的羟基可以被氧化形成相应的羰基化合物。

还原: 酰胺键可以被还原形成相应的胺。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 可以使用诸如氢化锂铝 (LiAlH4) 等还原剂。

取代: 可以使用酰氯或卤代烷等试剂进行取代反应.

主要产物:

氧化: 形成羰基化合物。

还原: 形成胺。

取代: 形成酯或醚.

科学研究应用

Skin Barrier Function Improvement

N-palmitoyl serinol has been shown to enhance the epidermal permeability barrier, which is crucial for maintaining skin hydration and protecting against external irritants. A study demonstrated that topical application of 0.5% NPS significantly reduced transepidermal water loss (TEWL) in murine models, indicating improved barrier function. This effect was observed both in normal skin and in models of atopic dermatitis, where NPS helped prevent the emergence of barrier dysfunction .

| Study Reference | Concentration | Effect on TEWL | Model Type |

|---|---|---|---|

| 0.5% | Reduced TEWL | Normal Skin | |

| 0.5% | Reduced TEWL | Atopic Dermatitis Model |

Ceramide Production Stimulation

N-palmitoyl serinol stimulates the production of ceramides, essential lipids for skin health. Research indicates that NPS increases ceramide levels in human keratinocytes through both de novo synthesis and sphingomyelin hydrolysis pathways. This stimulation is mediated via the endocannabinoid receptor CB1, enhancing the production of long-chain fatty acids (C22-C24), which are vital for the epidermal barrier .

| Mechanism of Action | Result | Reference |

|---|---|---|

| CB1 Activation | Increased ceramide production | |

| De Novo Synthesis | Enhanced ceramide levels | |

| Long-Chain Fatty Acids | Improved skin barrier function |

Neuroprotective Effects

Recent studies suggest that N-palmitoyl serinol may have neuroprotective properties, acting as an agonist for cannabinoid receptors and promoting neuronal health. It has been linked to increased ceramide synthesis, which is associated with cellular signaling and protection against oxidative stress .

Mechanisms of Neuroprotection

- Ceramide Mimicry : N-palmitoyl serinol acts as a ceramide mimic, inducing apoptosis in certain cancer cells while promoting survival in neuronal cells under stress conditions.

- Oxidative Stress Reduction : By increasing endogenous ceramide levels, NPS helps protect neuronal cells from oxidative damage, potentially improving cognitive functions such as memory and learning .

Clinical Implications and Case Studies

Several case studies highlight the clinical relevance of N-palmitoyl serinol in treating skin disorders characterized by inflammation and barrier dysfunction.

Atopic Dermatitis Treatment

In a murine model of atopic dermatitis, NPS treatment not only reduced TEWL but also improved stratum corneum hydration and reduced inflammatory cell infiltration. These findings suggest that N-palmitoyl serinol could be a promising therapeutic agent for managing atopic dermatitis and similar conditions .

Potential in Chronic Skin Conditions

The ability of NPS to enhance ceramide production and improve skin barrier function positions it as a candidate for long-term treatment strategies in chronic skin conditions like psoriasis and eczema.

作用机制

棕榈酰丝氨醇通过激活大麻素受体发挥其作用,特别是 CB1 和 GPR119。这些受体的激活导致细胞内信号通路调节,包括抑制脂肪酸酰胺水解酶和激活细胞外信号调节激酶 (ERK)。 这导致神经酰胺水平升高,神经酰胺在维持表皮屏障和调节神经元细胞命运中起着至关重要的作用 .

类似化合物:

N-棕榈酰乙醇胺: 结构相似,具有酰胺键和羟基。

2-花生四烯酰甘油: 包含类似的羟基,但脂肪酸链不同。

Anandamide: 共享酰胺键,但具有不同的官能团.

独特性: 棕榈酰丝氨醇因其双羟基以及其激活 CB1 和 GPR119 受体的能力而独一无二。 这种双重激活导致增强的抗神经保护作用和改善的表皮屏障功能,与其他类似化合物相比 .

相似化合物的比较

N-Palmitoyl ethanolamine: Structurally similar with an amide bond and hydroxy groups.

2-Arachidonoyl Glycerol: Contains similar hydroxy groups but differs in the fatty acid chain.

Anandamide: Shares the amide bond but has different functional groups.

Uniqueness: Palmitoyl Serinol is unique due to its dual hydroxy groups and its ability to activate both CB1 and GPR119 receptors. This dual activation leads to enhanced neuroprotective effects and improved epidermal barrier function compared to other similar compounds .

生物活性

Palmitoyl serinol, specifically N-palmitoyl serinol, is a compound with significant biological activity, particularly in the context of skin health and neuroprotection. This article delves into the compound's mechanisms of action, its effects on ceramide production, and its potential therapeutic applications based on diverse research findings.

Overview of N-Palmitoyl Serinol

N-Palmitoyl serinol is an endogenous metabolite belonging to the N-acylamide family. It acts as an agonist for endocannabinoid receptors, particularly CB1 and GPR119, influencing various physiological processes. Its structural characteristics include an amide bond and hydroxyl groups that enhance its interaction with cellular receptors.

Ceramide Production

One of the primary biological activities of N-palmitoyl serinol is its ability to stimulate ceramide production in human keratinocytes. Ceramides are crucial for maintaining the epidermal barrier and overall skin health. Research indicates that N-palmitoyl serinol enhances ceramide synthesis through both de novo pathways and sphingomyelin hydrolysis pathways, particularly in inflammatory conditions induced by IL-4.

- Key Findings :

- N-palmitoyl serinol significantly increases ceramide levels in IL-4-treated keratinocytes.

- It selectively boosts the production of long-chain fatty acid-containing ceramides (C22-C24), which are essential for epidermal barrier integrity.

- The stimulation of ceramide production is mediated through CB1 receptor activation, as blocking this receptor inhibits the effects of N-palmitoyl serinol on ceramide synthesis .

| Ceramide Type | Effect of N-Palmitoyl Serinol |

|---|---|

| C16 | Moderate increase |

| C22 | Significant increase |

| C24 | Significant increase |

Neuroprotective Effects

In addition to its dermatological benefits, N-palmitoyl serinol exhibits neuroprotective properties. Studies have shown that it can improve cell survival in neuroblastoma cells and reduce memory impairments induced by scopolamine in animal models. The compound enhances acetylcholine levels, suggesting a role in cognitive function.

- Research Insights :

Case Studies

-

Skin Inflammation Model :

A study utilized an IL-4-induced inflammation model in human keratinocytes to assess the effects of N-palmitoyl serinol on ceramide production. The results indicated a marked increase in total ceramide levels and specific long-chain ceramides following treatment with N-palmitoyl serinol, highlighting its potential for treating inflammatory skin diseases like atopic dermatitis . -

Neuroprotection in Animal Models :

In a mouse model, N-palmitoyl serinol was administered to evaluate its effects on cognitive function under oxidative stress conditions. The results showed that mice treated with N-palmitoyl serinol exhibited improved memory retention and increased levels of acetylcholine compared to controls, supporting its neuroprotective role .

属性

IUPAC Name |

N-(1,3-dihydroxypropan-2-yl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUNFYMZKTWADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432042 | |

| Record name | Palmitoyl Serinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitoyl Serinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126127-31-9 | |

| Record name | N-[2-Hydroxy-1-(hydroxymethyl)ethyl]hexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126127-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Palmitoyl serinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126127319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl Serinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PALMITOYL SERINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0RQQ7PY44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitoyl Serinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013654 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Palmitoyl serinol interact with cells to produce its effects?

A: N-Palmitoyl serinol acts as an agonist for two key receptors: the cannabinoid receptor CB1 and GPR119 [, , ]. Activation of CB1 in epidermal keratinocytes has been linked to increased ceramide production, particularly those with long-chain fatty acids (C22-C24), which are crucial for a healthy epidermal permeability barrier []. While the exact mechanism of GPR119 activation by N-Palmitoyl serinol in skin cells is not fully elucidated in these studies, it's known that GPR119 activation in other tissues, like the pancreas, stimulates the release of GLP-1, a hormone with anti-inflammatory properties [].

Q2: What are the potential therapeutic benefits of N-Palmitoyl serinol for skin conditions?

A: Research suggests that topical application of N-Palmitoyl serinol could be beneficial for skin conditions characterized by inflammation and a compromised epidermal barrier, such as atopic dermatitis [, ]. Studies using a murine model of allergic contact dermatitis demonstrated that topical N-Palmitoyl serinol prevented the development of epidermal permeability barrier dysfunction []. This protective effect is attributed to its ability to stimulate ceramide production in keratinocytes, thereby strengthening the skin barrier [].

Q3: Are there any insights into the potential neuroprotective effects of N-Palmitoyl serinol?

A: While more research is needed, preliminary findings suggest that N-Palmitoyl serinol might offer neuroprotective benefits, potentially through its action on the gut-brain axis []. In a study using a scopolamine-induced mouse model of neurodegeneration, N-Palmitoyl serinol showed promising results. It improved cell survival in an in vitro system exposed to reactive oxygen species and attenuated scopolamine-induced memory impairments and passive avoidance disorder in vivo []. These effects were accompanied by increased acetylcholine levels and reduced inflammatory markers in the brain, suggesting a potential role for N-Palmitoyl serinol in modulating neuroinflammation and neurotransmission [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。